A7132
Overview
Description
A7132 is a synthetic compound belonging to the class of fluoroquinolone antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it effective against a variety of bacterial infections. It is structurally characterized by the presence of a naphthyridine core, a piperazine ring, and fluorine atoms, which contribute to its potent antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A7132 typically involves multiple steps:
Formation of the Naphthyridine Core: The naphthyridine core is synthesized through a series of condensation reactions involving appropriate starting materials such as 2-aminonicotinic acid and ethyl acetoacetate.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with the naphthyridine intermediate.
Final Coupling and Cyclization: The final step involves coupling the fluorinated intermediate with 4-fluorophenylboronic acid under Suzuki coupling conditions, followed by cyclization to form the desired compound.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes:
Batch or Continuous Flow Processes: Depending on the scale, batch or continuous flow processes are employed to ensure consistent quality and yield.
Catalysts and Reagents: Use of efficient catalysts and reagents to minimize by-products and enhance reaction rates.
Purification: Advanced purification techniques such as crystallization, chromatography, and recrystallization are used to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
N-oxide Derivatives: Formed through oxidation of the piperazine ring.
Hydroxyl Derivatives: Formed through reduction of the carbonyl group.
Substituted Derivatives: Formed through nucleophilic substitution of fluorine atoms.
Scientific Research Applications
A7132 has diverse applications in scientific research:
Chemistry: Used as a model compound for studying fluoroquinolone synthesis and reactivity.
Biology: Investigated for its antibacterial activity against various bacterial strains.
Medicine: Explored for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents on the naphthyridine core.
Levofloxacin: A fluoroquinolone with a different stereochemistry and substituents, offering a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria compared to other fluoroquinolones.
Uniqueness
A7132 is unique due to its specific substitution pattern, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its dual fluorine atoms enhance its binding affinity to bacterial enzymes, making it a potent antibacterial agent.
Properties
IUPAC Name |
6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O3/c20-11-1-3-12(4-2-11)25-10-14(19(27)28)16(26)13-9-15(21)18(23-17(13)25)24-7-5-22-6-8-24/h1-4,9-10,22H,5-8H2,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMLGDPRVIVYSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=CC=C(C=C4)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545925 | |
Record name | 6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100490-21-9 | |
Record name | 6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.